molecular formula C18H30N2O3S B2770025 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898638-80-7

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2770025
CAS No.: 898638-80-7
M. Wt: 354.51
InChI Key: UZHOXKVJMSWQNJ-UHFFFAOYSA-N
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Description

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an organic compound with the molecular formula C18H30N2O3S It is known for its unique structural features, which include a piperidine ring substituted with tetramethyl groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like acetone and ammonia. The intermediate triacetone amine is then reduced to form the tetramethylpiperidine ring.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like Oxone or iodine, leading to the formation of hydroxylamines or sulfenamide compounds.

    Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, iodine

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products Formed

    Hydroxylamines: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (TEMPO): A related compound with similar structural features but different functional groups.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a tetramethylpiperidine ring, used in polymer chemistry.

Uniqueness

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to its combination of a piperidine ring with tetramethyl groups and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-6-11-23-15-7-9-16(10-8-15)24(21,22)19-14-12-17(2,3)20-18(4,5)13-14/h7-10,14,19-20H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOXKVJMSWQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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